Ethyl 3-amino-9-oxo-9H-pyrrolo[1,2-a]indole-2-carboxylate
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Overview
Description
Ethyl 3-amino-9-oxo-9H-pyrrolo[1,2-a]indole-2-carboxylate is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is particularly interesting due to its unique structure, which includes an indole ring fused with a pyrrole ring, making it a valuable subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-9-oxo-9H-pyrrolo[1,2-a]indole-2-carboxylate typically involves multi-step reactions. One common method includes the annulation of a pyrimidine ring to 2-aminoindoles. This process often involves a three-component synthesis combining ethyl 2-amino-1H-indole-3-carboxylates, terminal alkynes, and benzoyl chlorides . Another approach involves the use of sodium iodide as a catalyst and tert-butyl hydroperoxide as an oxidant to facilitate the formation of the indole ring .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the efficiency of the catalytic processes involved.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-9-oxo-9H-pyrrolo[1,2-a]indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like tert-butyl hydroperoxide.
Reduction: Often involves reagents like sodium borohydride.
Substitution: Commonly occurs at the amino group or the indole ring, using reagents like benzoyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: tert-butyl hydroperoxide.
Reducing Agents: Sodium borohydride.
Substitution Reagents: Benzoyl chlorides.
Major Products
The major products formed from these reactions include various substituted indoles and pyrroloindoles, depending on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 3-amino-9-oxo-9H-pyrrolo[1,2-a]indole-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 3-amino-9-oxo-9H-pyrrolo[1,2-a]indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s indole ring system allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological pathways. This interaction is crucial for its observed biological activities, such as antimicrobial and anticancer effects .
Comparison with Similar Compounds
Ethyl 3-amino-9-oxo-9H-pyrrolo[1,2-a]indole-2-carboxylate can be compared with other indole derivatives:
Ethyl 2-amino-1H-indole-3-carboxylate: Similar structure but lacks the fused pyrrole ring.
2-sulfonated 9H-pyrrolo[1,2-a]indoles: Differ in the presence of sulfonate groups.
Pyrimido[1,2-a]indoles: Contain a fused pyrimidine ring instead of a pyrrole ring.
The uniqueness of this compound lies in its specific ring structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H12N2O3 |
---|---|
Molecular Weight |
256.26 g/mol |
IUPAC Name |
ethyl 1-amino-4-oxopyrrolo[1,2-a]indole-2-carboxylate |
InChI |
InChI=1S/C14H12N2O3/c1-2-19-14(18)9-7-11-12(17)8-5-3-4-6-10(8)16(11)13(9)15/h3-7H,2,15H2,1H3 |
InChI Key |
NLOFNKPOURZRLR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N2C3=CC=CC=C3C(=O)C2=C1)N |
Origin of Product |
United States |
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